4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde
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Overview
Description
4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,5-dimethoxybenzaldehyde with trifluoromethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may vary depending on the desired substituent, but typical reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of methoxy and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 4,5-Dimethoxybenzaldehyde
Comparison: 4,5-Dimethoxy-2-(trifluoromethyl)benzaldehyde is unique due to the combination of methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-3-6(5-14)7(10(11,12)13)4-9(8)16-2/h3-5H,1-2H3 |
InChI Key |
IYDDXECYISRDOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)C(F)(F)F)OC |
Origin of Product |
United States |
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